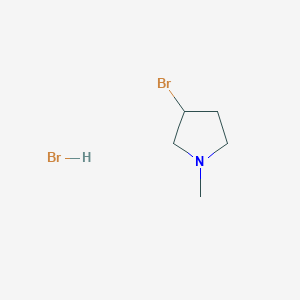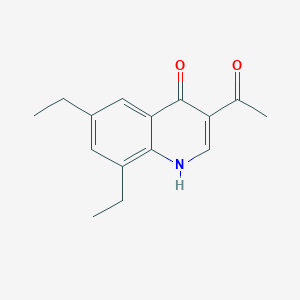
3-Acetyl-6,8-diethylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
The synthesis of 1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone typically involves the reaction of 6,8-diethyl-4-hydroxyquinoline with ethanoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various quinoline derivatives with modified functional groups .
科学研究应用
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone has several scientific research applications:
作用机制
The mechanism of action of 1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms . In cancer cells, the compound may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
相似化合物的比较
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as 8-hydroxyquinoline and its derivatives . . Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Camptothecin: An anticancer agent derived from quinoline alkaloids.
属性
CAS 编号 |
91733-26-5 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
3-acetyl-6,8-diethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H17NO2/c1-4-10-6-11(5-2)14-12(7-10)15(18)13(8-16-14)9(3)17/h6-8H,4-5H2,1-3H3,(H,16,18) |
InChI 键 |
XCHPNHNPKSNZSH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


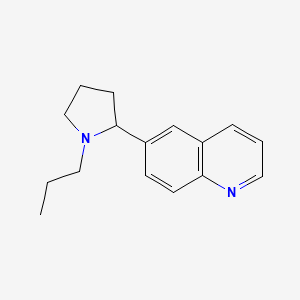
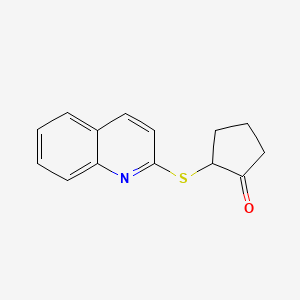

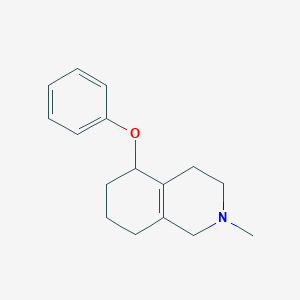
![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)

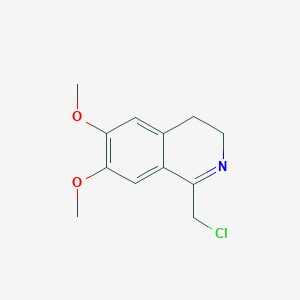
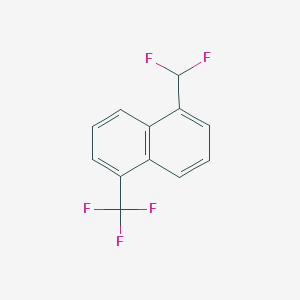
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)


